![molecular formula C11H19NO2 B1528834 Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1560537-91-8](/img/structure/B1528834.png)
Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Descripción general
Descripción
Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (TBABC), also known as tert-butyl 7-azabicyclo[2.2.1]hept-2-yl carboxylate, is a synthetically-produced organic compound that has been used in scientific research for a variety of purposes. TBABC has been studied for its potential to act as a catalyst in certain chemical reactions, as well as its ability to act as a ligand in certain biological systems.
Aplicaciones Científicas De Investigación
Synthesis of Glutamic Acid Analogues
Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine using a series of reactions that include Wittig/Michael reaction and iodosulfonamidation reaction. This synthesis path culminates in the formation of tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, highlighting the molecule's utility in creating conformationally constrained amino acids for research in peptidomimetics and drug development (Hart & Rapoport, 1999).
Scaffold for Substituted Piperidines
Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a novel scaffold for the preparation of substituted piperidines. The method involves regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcasing the compound's versatility in generating diverse piperidine derivatives (Harmsen et al., 2011).
Enantiomerically Pure Compounds Synthesis
Maton et al. (2010) developed an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This synthesis method marks significant improvements over previous routes, highlighting the molecule's role in producing enantiomerically pure compounds for research and development purposes (Maton et al., 2010).
Chirospecific Syntheses of Amino Acids
Campbell and Rapoport (1996) reported on the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, emphasizing the method's utility for generating peptidomimetics as conformational probes. This approach is noted for enabling the multigram preparation of amino acid analogues, which are valuable for biochemical research and drug discovery (Campbell & Rapoport, 1996).
Propiedades
IUPAC Name |
tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-6-7-4-5-9(8)12-7/h7-9,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKXBOJQFACLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



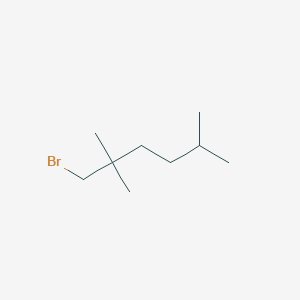


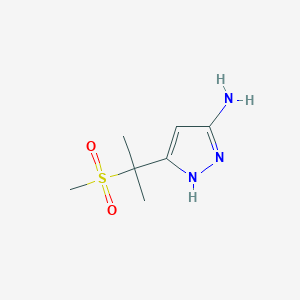
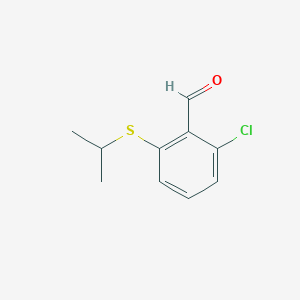
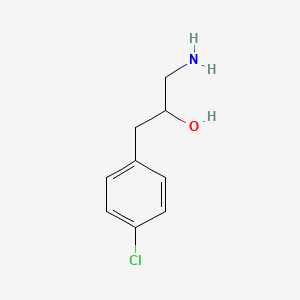
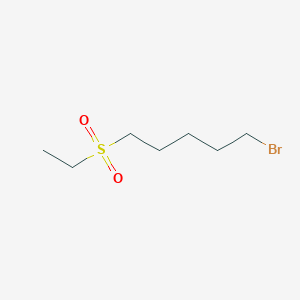
![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)
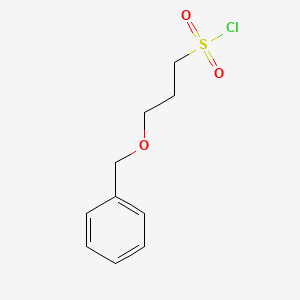
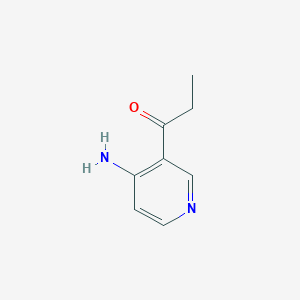
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)